molecular formula C23H17ClN2OS B286332 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone

5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone

Cat. No. B286332
M. Wt: 404.9 g/mol
InChI Key: KBNLPORAILKSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone, also known as BCSBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCSBP belongs to the class of pyridazinone derivatives, which have been found to exhibit various biological activities such as anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone involves the inhibition of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone inhibits the phosphorylation of Akt and ERK, which are crucial for cell survival and proliferation. Moreover, 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone also induces the expression of pro-apoptotic proteins such as Bax and Bad, which leads to the activation of the caspase cascade and subsequent apoptosis.
Biochemical and Physiological Effects:
5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects. It inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Moreover, 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone has also been found to exhibit neuroprotective activity by inhibiting oxidative stress and neuronal apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone in lab experiments include its potent anticancer and anti-inflammatory activity. Moreover, 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone is relatively easy to synthesize and purify, which makes it a suitable candidate for further studies. However, one of the limitations of using 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone. Firstly, further studies are required to elucidate the molecular mechanism of action of 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone. Secondly, the pharmacokinetics and toxicity profile of 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone need to be evaluated in preclinical studies. Thirdly, the potential of 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders needs to be explored further. Finally, the development of novel derivatives of 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone with improved pharmacological properties may lead to the discovery of more potent and selective therapeutic agents.
In conclusion, 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone is a promising chemical compound that exhibits significant anticancer and anti-inflammatory activity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone have been discussed in this paper. Further research on 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone may lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone involves the reaction of 4-chloro-2-phenyl-3(2H)-pyridazinone with benzhydryl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The final product is obtained after purification using column chromatography or recrystallization.

Scientific Research Applications

5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines such as lung cancer, breast cancer, and colon cancer. 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone induces apoptosis in cancer cells by activating the caspase cascade and inhibiting cell proliferation. Moreover, 5-(benzhydrylsulfanyl)-4-chloro-2-phenyl-3(2H)-pyridazinone has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

Molecular Formula

C23H17ClN2OS

Molecular Weight

404.9 g/mol

IUPAC Name

5-benzhydrylsulfanyl-4-chloro-2-phenylpyridazin-3-one

InChI

InChI=1S/C23H17ClN2OS/c24-21-20(16-25-26(23(21)27)19-14-8-3-9-15-19)28-22(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16,22H

InChI Key

KBNLPORAILKSNP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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